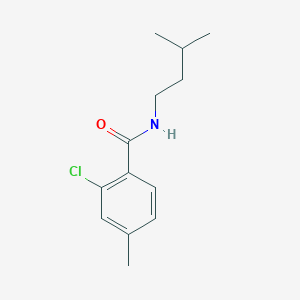![molecular formula C18H21NO3 B5418904 N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide, also known as Mephenoxalone, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is used in scientific research for its potential pharmacological properties. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee is not fully understood. However, it is believed to act on the central nervous system by inhibiting the polysynaptic reflexes in the spinal cord. This leads to a reduction in muscle tone and relaxation of skeletal muscles. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been shown to have anti-inflammatory effects, which may contribute to its muscle relaxant properties.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has been shown to have a range of biochemical and physiological effects. It has been shown to reduce muscle tone and spasticity in animal models, as well as reduce inflammation in vitro. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been shown to have analgesic effects in animal models, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It has also been extensively studied, and its mechanism of action and pharmacological properties are well understood. However, there are also some limitations to using N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. It is also not very soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee. One area of research is the development of new derivatives of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee with improved pharmacological properties. Another area of research is the study of the long-term effects of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee on muscle function and inflammation. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee may have potential applications in the treatment of other conditions such as neuropathic pain and spasticity associated with multiple sclerosis.
Synthesemethoden
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee involves the reaction of 2-phenoxypropanoic acid with 1-(4-methoxyphenyl) ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has been studied for its potential pharmacological properties, particularly its muscle relaxant and anti-inflammatory effects. It has been shown to have a similar mechanism of action to other muscle relaxants such as methocarbamol and chlorzoxazone. N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamidee has also been studied for its potential use in the treatment of muscle spasms and musculoskeletal disorders.
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-9-11-16(21-3)12-10-15)19-18(20)14(2)22-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPSFDZTYQAKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)

![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5418848.png)
![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418864.png)
![1-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5418868.png)

![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5418910.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5418926.png)